6-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
6-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Structure, Synthesis, and Biological Activity of a Key Synthetic Intermediate.
Introduction
6-Bromoquinoline is a halogenated derivative of the heterocyclic aromatic compound, quinoline (B57606). It serves as a versatile building block and key intermediate in the synthesis of a wide range of biologically active molecules. Its presence in the core structure of various compounds has been linked to significant pharmacological activities, making it a molecule of great interest to researchers in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and known biological activities of 6-bromoquinoline and its derivatives, with a focus on its potential applications in oncology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-bromoquinoline is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₉H₆BrN |
| Molecular Weight | 208.05 g/mol [1] |
| IUPAC Name | 6-bromoquinoline[1] |
| CAS Number | 5332-25-2 |
| Appearance | Light yellow liquid or solid |
| Melting Point | 19-24 °C[2][3][4] |
| Boiling Point | 116 °C at 6 mmHg[2] |
| Density | 1.538 - 1.55 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.663 |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[3][4][5] |
| SMILES String | Brc1ccc2ncccc2c1 |
| InChI Key | IFIHYLCUKYCKRH-UHFFFAOYSA-N |
Chemical Structure
6-Bromoquinoline consists of a quinoline ring system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. A bromine atom is substituted at the 6-position of this bicyclic heteroaromatic structure.
Experimental Protocols
Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines. This protocol is adapted for the synthesis of 6-bromoquinoline from p-bromoaniline.
Materials:
-
p-Bromoaniline
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or an alternative oxidizing agent like arsenic acid)
-
Ferrous sulfate (B86663) (optional, to moderate the reaction)
-
Sodium hydroxide (B78521) solution (for work-up)
-
Toluene (for extraction)
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a mixture of p-bromoaniline and nitrobenzene.
-
Heat the mixture to approximately 140-145 °C.
-
Slowly add glycerol dropwise to the heated mixture. The reaction is exothermic and should be controlled. The addition of ferrous sulfate can help to moderate the reaction.
-
After the addition of glycerol is complete, continue heating the reaction mixture at 140-145 °C for approximately 3 hours to ensure complete dehydration.
-
Allow the reaction mixture to cool down. Carefully pour the cooled mixture into ice water.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.
-
Extract the aqueous mixture with toluene.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
The crude 6-bromoquinoline can be purified by distillation under reduced pressure (150-155 °C at 15 mmHg).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 6-bromoquinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
6-bromoquinoline derivative to be tested
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 6-bromoquinoline derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Biological Activity and Signaling Pathways
While direct biological activity data for unsubstituted 6-bromoquinoline is limited in publicly available literature, numerous studies have highlighted the significant anticancer potential of its derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines.
Anticancer Activity of 6-Bromoquinoline Derivatives
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against several human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 |
| HeLa (Cervical) | 10.2 | |
| HT29 (Colon) | 8.9 |
Note: Lower IC50 values indicate higher cytotoxic potency. 5-FU (5-Fluorouracil) is a standard chemotherapeutic agent.
The data suggests that the 6-bromoquinoline scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic effects of these derivatives are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Inhibition of Signaling Pathways
Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell growth, proliferation, and survival. Two of the most critical signaling pathways implicated are the PI3K/Akt/mTOR and the EGFR pathways.
PI3K/Akt/mTOR Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[6][7] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] While direct evidence for 6-bromoquinoline is pending, its structural similarity to known kinase inhibitors suggests it may also target components of this pathway.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-bromoquinoline derivatives.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events leading to cell proliferation, survival, and migration.[9][10] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[9] Several 4-anilinoquinazoline (B1210976) derivatives, which share a similar heterocyclic core with quinolines, are known EGFR inhibitors.[10] Molecular docking studies suggest that 6-bromo-quinazoline derivatives can also bind to the EGFR active site, thereby inhibiting its activity.[8]
Caption: Simplified EGFR signaling pathway and its inhibition by 6-bromoquinoline derivatives.
Conclusion
6-Bromoquinoline is a valuable synthetic intermediate with a chemical structure that lends itself to the development of novel therapeutic agents. While the biological activities of the parent compound are not extensively documented, its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The information provided in this technical guide, including chemical properties, synthesis protocols, and biological activity data, serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of the 6-bromoquinoline scaffold.
References
- 1. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 6-bromo- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
